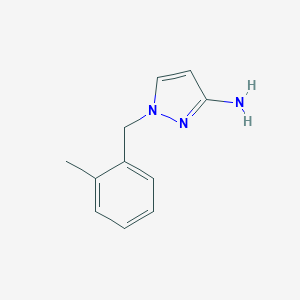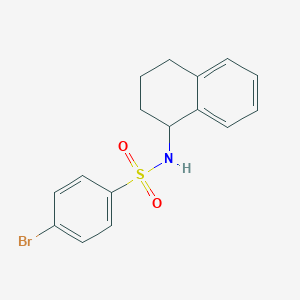![molecular formula C15H14N2O2S B276798 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one](/img/structure/B276798.png)
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one, also known as XTT, is a fluorescent dye that has been widely used in scientific research. It is a member of the thiazolyl blue family of dyes and is known for its ability to measure cell viability and metabolic activity. In
Mécanisme D'action
The mechanism of action of 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one involves the reduction of the dye by mitochondrial dehydrogenases. The reduced form of the dye is highly fluorescent and can be measured using a spectrophotometer. The reduction of 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one occurs in living cells and is proportional to the number of viable cells present. The mechanism of action has been well-studied and is widely accepted in the literature.
Biochemical and Physiological Effects:
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has been shown to have minimal toxicity and does not interfere with cellular metabolism. It has been used in a variety of cell types, including mammalian cells, bacteria, and fungi. 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has been shown to be sensitive to changes in cell viability and metabolic activity, making it a valuable tool for studying a wide range of biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has several advantages over other cell viability assays, including high sensitivity, low toxicity, and ease of use. It is also compatible with a wide range of cell types and can be used in both in vitro and in vivo experiments. However, 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one does have some limitations, including the need for a spectrophotometer to measure fluorescence and the potential for interference from other compounds.
Orientations Futures
There are several potential future directions for 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one research. One area of interest is the development of new 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one analogs with improved properties, such as increased sensitivity or decreased interference from other compounds. Another area of interest is the use of 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one in combination with other assays to provide a more comprehensive picture of cellular function. Finally, 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one could be used in studies of drug toxicity and efficacy, as it is a reliable indicator of cell viability and metabolic activity.
Méthodes De Synthèse
The synthesis of 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one involves the reaction of 2,3,5,6-tetramethyl-1,4-benzoquinone with 2-aminothiophenol and 2,3-diaminopyridine. The resulting product is then oxidized with hydrogen peroxide to form 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one. The synthesis method has been well-established in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has been widely used in scientific research as a tool for measuring cell viability and metabolic activity. It is commonly used in assays such as the MTT assay and the WST-1 assay. These assays are used to determine the effects of various compounds on cell viability and metabolic activity. 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has also been used in studies of oxidative stress, inflammation, and cancer.
Propriétés
IUPAC Name |
16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-10-6-4-5-9-12-14(20-13(9)10)16-11-7-2-1-3-8-17(11)15(12)19/h4-6,18H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKCGCLJPZITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=CC=C4)O)C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

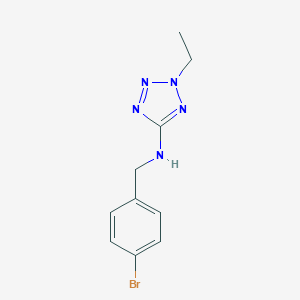
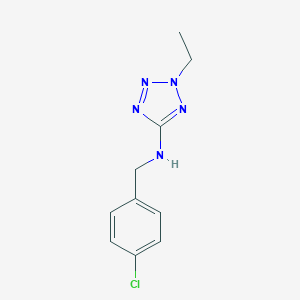
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)
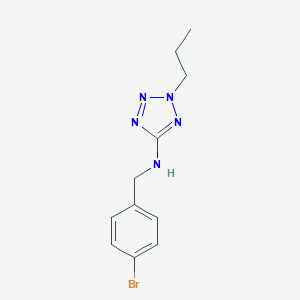

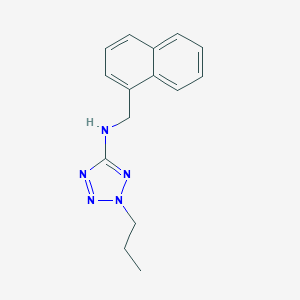
![5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B276731.png)
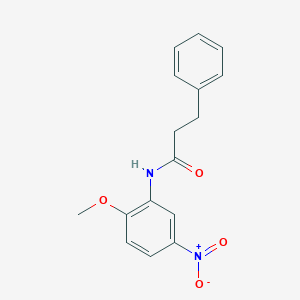
![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
![2-(4-fluorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B276738.png)
